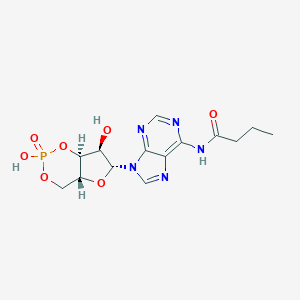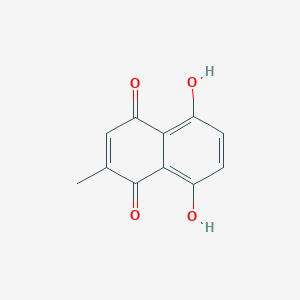
4-(Trimethylsilyl)morpholin
Übersicht
Beschreibung
4-(Trimethylsilyl)morpholine (4-TMSM) is an organic compound belonging to the morpholine family. It is a colorless, volatile liquid with a low boiling point and a pungent odor. 4-TMSM is a versatile compound with a wide range of applications in various fields, including synthetic organic chemistry, pharmaceuticals, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
TMSM wird als Reagenz bei der Synthese von Desoxynukleosiden verwendet . Es spielt eine wichtige Rolle bei der Bildung verschiedener chemischer Verbindungen und trägt zur Vielfalt und Komplexität chemischer Reaktionen bei.
Dünnschicht-Abscheidungsprozesse
Es wurde gezeigt, dass TMSM als Vorläufer für die plasmagestützte chemische Gasphasenabscheidung von Dünnschichten geeignet ist . Dieser Prozess wird zur Herstellung von hochwertigen, leistungsstarken Dünnschichten verwendet, die in einer Vielzahl von Anwendungen in Branchen wie Elektronik und Materialwissenschaften eingesetzt werden.
Thermodynamische Modellierung
Die Temperaturabhängigkeit des Sättigungsdampfdrucks von TMSM wurde durch Tensimetrie bestimmt, und die thermodynamischen Eigenschaften seiner Verdampfung wurden berechnet . Diese Informationen sind wertvoll, um das Verhalten von TMSM unter verschiedenen Bedingungen vorherzusagen, was in einer Vielzahl von wissenschaftlichen und industriellen Anwendungen nützlich sein kann.
Elektrolytzusatz in Lithium-Ionen-Batterien
TMSM wurde als multifunktionaler Elektrolytzusatz in Li-1,03 (Ni0,5Mn0,3Co0,2) (0,97)O-2 (NMC532)//Graphit-Zellen charakterisiert, die bei 3-4,4 V betrieben werden . Dieser Zusatz verhindert vollständig die Hydrolyse von LiPF6, die durch Spuren von Wasser in einem Carbonatelektrolyten verursacht wird, sowohl ex situ als auch in situ .
Materialwissenschaft
Aufgrund seiner einzigartigen Eigenschaften wird TMSM im Bereich der Materialwissenschaften zur Entwicklung neuer Materialien mit verbesserten Eigenschaften eingesetzt. Beispielsweise kann es bei der Produktion von siliziumbasierten Materialien verwendet werden, die in einer Vielzahl von Anwendungen in Branchen wie Elektronik, Energie und Luft- und Raumfahrt eingesetzt werden .
Safety and Hazards
Wirkmechanismus
Target of Action
4-(Trimethylsilyl)morpholine (TMSM) is primarily used as a precursor for plasma-enhanced chemical vapor deposition of films
Mode of Action
TMSM interacts with its targets through a process known as plasma-enhanced chemical vapor deposition . This process involves the use of a plasma or ionized gas to deposit a thin film on a surface. The TMSM molecule is broken down in the plasma, and the resulting fragments are deposited onto the surface, forming a thin film.
Biochemical Pathways
The films it helps create can be used in various applications, including the design of high-performance lithium-ion batteries .
Pharmacokinetics
It has been shown to suppress the decomposition of lipf6, a common electrolyte in lithium-ion batteries .
Result of Action
The primary result of TMSM’s action is the creation of thin films through plasma-enhanced chemical vapor deposition . These films can be used in various applications, including the production of high-performance lithium-ion batteries .
Eigenschaften
IUPAC Name |
trimethyl(morpholin-4-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NOSi/c1-10(2,3)8-4-6-9-7-5-8/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOWIQMPCCUIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339899 | |
| Record name | 4-(Trimethylsilyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13368-42-8 | |
| Record name | 4-(Trimethylsilyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13368-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trimethylsilyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Trimethylsilyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 4-(Trimethylsilyl)morpholine in materials science?
A1: 4-(Trimethylsilyl)morpholine (TMSM) has shown promise as a single-source precursor for synthesizing silicon oxycarbonitride (SiCNO) films. [] These films exhibit a range of refractive indices (1.5 to 2.0) and bandgaps (2.0 to 4.6 eV), suggesting potential applications as antireflective coatings in silicon photovoltaic cells and electronic devices. [] You can find more details in this research article: .
Q2: How does 4-(Trimethylsilyl)morpholine interact with water in lithium-ion battery electrolytes?
A2: 4-(Trimethylsilyl)morpholine (TMSM) acts as a water scavenger in lithium-ion battery electrolytes. It effectively prevents the hydrolysis of lithium hexafluorophosphate (LiPF6) caused by trace amounts of water. [] This protective function is attributed to the ease of nucleophilic substitution and the relatively weak nitrogen-silicon (N–Si) bond in the TMSM molecule. []
Q3: Can 4-(Trimethylsilyl)morpholine be used to synthesize other compounds?
A3: Yes, 4-(Trimethylsilyl)morpholine has demonstrated utility in organic synthesis. For instance, reacting it with squaric dichloride yields squaric amide chlorides. [] Interestingly, using a two-fold excess of 4-(Trimethylsilyl)morpholine in this reaction leads to the formation of dimorpholinocyclobutenedione. [] This highlights the versatility of this compound in generating diverse molecular structures.
Q4: Are there any unexpected reactions observed with 4-(Trimethylsilyl)morpholine?
A4: While aiming to synthesize morpholinedithiomonometaphosphoryl morpholinide, researchers unexpectedly obtained morpholinium dimorpholinidodithiophosphate as a by-product. [] This unintended outcome arose due to the presence of trace water reacting with 4-(Trimethylsilyl)morpholine and pyridinedithiomonometaphosphoryl chloride, highlighting the sensitivity of this compound to moisture. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B79603.png)









